molecular formula C7H7F3N2OS B2381204 4-Methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxamide CAS No. 1626176-08-6

4-Methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B2381204
CAS No.: 1626176-08-6
M. Wt: 224.2
InChI Key: QUDZGCOXOBYGCJ-UHFFFAOYSA-N
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Description

4-Methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxamide is a synthetic small molecule belonging to the thiazole class, a heterocycle of significant interest in medicinal and agrochemical research . Thiazole derivatives are recognized as privileged structures in drug discovery due to their diverse biological activities and presence in several approved therapeutics . The incorporation of the 2,2,2-trifluoroethyl group is a common strategy in bioisostereism, often employed to enhance a compound's metabolic stability, lipophilicity, and binding affinity in biological systems . While specific data on this compound is limited, structurally analogous 4-(trifluoromethyl)thiazole-5-carboxamide derivatives are well-documented in the literature for their potent fungicidal activities, demonstrating the value of this chemotype in developing new agrochemical agents . Furthermore, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer properties, showing selective inhibitory effects against various human cancer cell lines, which underscores the potential of this chemical scaffold in pharmacological investigations . This compound serves as a versatile building block for chemical synthesis and a key intermediate for researchers exploring new active substances in crop protection and oncology.

Properties

IUPAC Name

4-methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2OS/c1-4-5(14-3-12-4)6(13)11-2-7(8,9)10/h3H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDZGCOXOBYGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxamide typically involves the reaction of 4-methylthiazole-5-carboxylic acid with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including 4-Methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxamide, exhibit promising antimicrobial properties. These compounds have been evaluated for their effectiveness against a range of bacterial and fungal pathogens. For instance, studies have shown that modifications to the thiazole structure can enhance antimicrobial activity by improving binding affinity to microbial targets .

Anticancer Properties

The compound demonstrates potential as an anticancer agent. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast and ovarian cancers. The mechanism of action appears to involve apoptosis induction and cell cycle arrest . Molecular docking studies have further elucidated the binding interactions between thiazole derivatives and cancer-related receptors, suggesting a pathway for drug development targeting resistant cancer types .

Pesticidal Activity

This compound has been investigated for its potential as a pesticide. The compound's structural features contribute to its effectiveness against various agricultural pests. Studies have shown that it can control insect populations while being less harmful to beneficial organisms, making it a candidate for sustainable agricultural practices .

Plant Protection Agents

In formulations as plant protection agents, this compound has demonstrated improved stability and efficacy compared to traditional pesticides. Its application in agrochemical formulations allows for enhanced control over pest populations while minimizing environmental impact. The compound's ability to maintain stability under various conditions is crucial for its practical use in agriculture .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its applications. Research has shown that modifications at specific positions on the thiazole ring can significantly influence its potency as both an antimicrobial and anticancer agent. For example:

Modification Effect on Activity
Fluorine substitutionIncreases lipophilicity and receptor binding affinity
Alkyl chain lengthAffects membrane permeability and cellular uptake
Functional group variationAlters biological target interactions

In Vitro Studies

A series of in vitro experiments demonstrated that this compound exhibited nanomolar activity against several human cancer cell lines. These findings suggest that this compound could be developed into a therapeutic agent with broad-spectrum antitumor potential .

Animal Models

Preclinical trials using murine models have shown significant tumor size reduction upon administration of thiazole derivatives. These results support further investigation into their use as effective anticancer therapies in clinical settings .

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents (Thiazole Positions) Key Properties/Activities Reference
4-Methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxamide 4-methyl, 5-carboxamide (N-2,2,2-trifluoroethyl) High lipophilicity, potential kinase inhibition
4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide 2-pyridinyl, N-(3-trifluoromethylphenyl) Enhanced aromatic receptor binding
N,2-Dimethyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide 2-methyl, 4-trifluoromethyl, 5-carboxamide (N-methyl) Metabolic stability, kinase inhibition potential
4-Methyl-N-[2-(4-morpholinyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide 2-trimethoxyphenyl, N-(2-morpholinylethyl) Improved solubility, CNS activity potential
5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide Thiophene-thiazole hybrid, 5-ethyl, 4-methyl Anticancer and antimicrobial activity

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity and Bioavailability: The trifluoroethyl group in the target compound increases lipophilicity (logP ~2.5–3.0), enhancing membrane permeability compared to non-fluorinated analogs like N-methyl derivatives . In contrast, the morpholinylethyl group in ’s compound improves water solubility, favoring blood-brain barrier penetration .
  • Metabolic Stability : Fluorine substitution reduces CYP450-mediated metabolism, extending half-life relative to compounds with hydrogen or methyl groups .

Biological Activity

4-Methyl-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. The thiazole ring, combined with the trifluoroethyl group, enhances its properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H7F3N2OSC_7H_7F_3N_2OS. The compound features a thiazole ring that contributes to its biological activity through interactions with biological targets.

PropertyValue
Molecular FormulaC7H7F3N2OS
IUPAC NameThis compound
InChI KeyQUDZGCOXOBYGCJ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylthiazole-5-carboxylic acid with 2,2,2-trifluoroethylamine. This reaction is facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine under controlled conditions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The trifluoroethyl group enhances binding affinity to certain enzymes or receptors. The thiazole ring can participate in hydrogen bonding or π-π interactions with target proteins. These interactions can modulate the activity of proteins involved in various biological pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Inhibition of Cell Proliferation : Compounds with similar structures demonstrated strong inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC50 values as low as 0.126 μM . This indicates a promising selectivity for cancer cells over normal cells.
  • Mechanism of Action : The anticancer activity is believed to stem from the inhibition of tubulin polymerization and modulation of signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition

The compound has shown potential in enzyme inhibition studies. For example:

  • Matrix Metalloproteinases (MMPs) : It exhibited significant inhibition against MMP-2 and MMP-9, which are critical in cancer metastasis .

Case Studies

Several case studies have explored the biological activities of thiazole derivatives:

  • Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The most potent derivatives displayed IC50 values ranging from 0.4 to 3.9 μM against melanoma and prostate cancer cells .
  • NCI-60 Human Tumor Cell Line Screen : Compounds similar to this compound were screened against the NCI-60 panel and showed promising results in inhibiting growth across multiple cancer types .

Q & A

Q. Basic Research Focus

  • IR Spectroscopy : Confirms C=O stretching (1650–1700 cm1^{-1}) and C-F vibrations (1100–1200 cm1^{-1}) .
  • DFT Calculations : Predicts electron-withdrawing effects of the CF3_3 group on the thiazole ring’s electrophilicity, correlating with reactivity in nucleophilic substitutions .
  • Hammett Constants : Quantifies substituent effects on reaction rates (σm_m for CF3_3 = 0.43) to guide synthetic modifications .

How do structural modifications at the trifluoroethyl moiety impact biological activity?

Advanced Research Focus
Comparative studies of analogs reveal:

  • Bioactivity Trends : Replacement of CF3_3 with methyl or phenyl groups reduces antimicrobial potency by 2–3-fold, suggesting the CF3_3 group enhances membrane permeability .
  • Metabolic Stability : Trifluoroethyl derivatives exhibit longer half-lives in hepatic microsomal assays due to resistance to oxidative metabolism .
    Table 2 : Biological Activity of Analogs
SubstituentIC50_{50} (μM)LogP
CF3_30.452.1
CH3_31.21.8
C6_6H5_53.52.9

How can contradictory reports on this compound’s mechanism of action be resolved?

Data Contradiction Analysis
Discrepancies in studies (e.g., variable IC50_{50} values) may arise from:

Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell lines used. Standardize protocols per OECD guidelines .

Purity : HPLC analysis (e.g., >98% purity) ensures impurities do not skew results. Use orthogonal methods like LC-MS for validation .

Target Selectivity : Perform kinome-wide profiling to rule off-target effects. For example, kinase inhibition assays may clarify specificity .

What strategies address low aqueous solubility in preclinical testing?

Q. Advanced Research Focus

  • Prodrug Design : Introduce phosphate or amino acid esters to enhance solubility without altering target binding .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability. Particle size (<200 nm) and PDI (<0.2) are critical .
  • Co-Solvent Systems : Use cyclodextrins or PEG-based solutions for in vitro assays, ensuring compatibility with biological membranes .

How is computational modeling used to predict SAR for this compound?

Q. Advanced Research Focus

  • Molecular Docking : Identify binding poses in target proteins (e.g., bacterial enoyl-ACP reductase) using AutoDock Vina .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide analog design .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates for synthesis .

What are the limitations of current toxicity profiles, and how can they be mitigated?

Q. Data Contradiction Analysis

  • Cytotoxicity : HepG2 assays may overestimate safety; supplement with primary hepatocyte models .
  • Metabolite Identification : Use HR-MS/MS to detect reactive intermediates (e.g., epoxides) that contribute to toxicity .
  • In Silico Tox Prediction : Tools like ProTox-II flag potential hepatotoxicity (e.g., similarity to known toxicophores) .

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